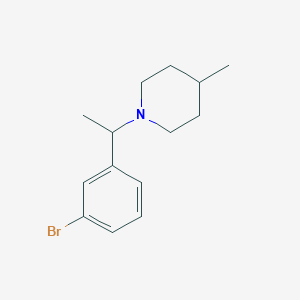

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine

Description

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine is a substituted piperidine derivative characterized by a 3-bromophenyl group attached via an ethyl chain to the nitrogen atom of the piperidine ring, with a methyl group at the 4-position. Piperidine derivatives are prominent in medicinal chemistry due to their structural versatility and biological relevance, particularly in central nervous system (CNS) targeting and enzyme modulation .

The 3-bromophenyl substituent likely enhances lipophilicity and influences electronic interactions with biological targets, while the ethyl linker may confer conformational flexibility. The 4-methyl group on the piperidine ring could sterically modulate receptor binding or metabolic stability .

Properties

IUPAC Name |

1-[1-(3-bromophenyl)ethyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN/c1-11-6-8-16(9-7-11)12(2)13-4-3-5-14(15)10-13/h3-5,10-12H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDXRRHIRAJSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via N-Protected 3-Piperidone and Grignard Reaction

Overview:

This method employs N-protected 3-piperidone as a starting material, which undergoes a Grignard reaction with a para-substituted phenyl magnesium halide to form a 3-hydroxy-3-phenylpiperidine intermediate.

Preparation of N-Protected 3-Piperidone:

The starting material is typically protected with groups such as benzyl, acetyl, or tert-butyl to facilitate subsequent reactions and improve stability during the synthesis.Grignard Reaction:

Phenyl magnesium halide (e.g., phenylmagnesium bromide) is added to N-protected 3-piperidone under anhydrous conditions at low temperatures (~0°C). This nucleophilic addition yields a 3-hydroxy-3-phenylpiperidine derivative.-

- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

- Temperature: 0°C to 5°C during addition, then stirred at room temperature.

- Yield: Typically high, around 70-85%.

- Example Data:

1H NMR (400 MHz, CDCl3): 7.80–7.65 ppm (aromatic protons), 3.83–3.89 ppm (H on oxygenated carbon), 1.55–1.88 ppm (aliphatic H).

- The patent CN114044783A describes a similar approach, emphasizing the molar ratios of reagents, reaction times (8-16 hours), and solvent control to optimize yield and purity.

Elimination and Hydrogenation to Form the Piperidine Ring

Overview:

The 3-hydroxy-3-phenylpiperidine intermediate undergoes elimination to form a double bond, followed by catalytic hydrogenation to saturate the ring and introduce the methyl group at the 4-position.

-

- Conditions: Performed in alcoholic solvents (ethanol, methanol, or isopropanol).

- Reagents: Acidic or basic conditions to promote dehydration.

- Outcome: Formation of a mixture of unsaturated compounds, which is then hydrogenated.

-

- Catalyst: Palladium on carbon, Raney nickel, or platinum black.

- Conditions: Hydrogen gas at atmospheric or elevated pressure, temperatures around 60–80°C.

- Result: Saturated piperidine ring with the desired methyl substitution at the 4-position.

- Patent WO2019165981A1 reports the use of palladium carbon under hydrogen atmosphere, achieving yields exceeding 90%.

- The process ensures mild conditions, reducing side reactions and improving stereoselectivity.

Introduction of the 3-Bromophenyl Group

Approach:

The key step involves attaching the 3-bromophenyl moiety to the piperidine ring, typically via a nucleophilic substitution or cross-coupling reaction.

Method A: Nucleophilic Substitution

- Starting from a precursor bearing a suitable leaving group (e.g., a halogen or tosylate).

- Reagent: 3-bromophenyl nucleophile or Grignard reagent.

- Conditions: Mild heating in polar aprotic solvents (e.g., DMF, acetonitrile).

Method B: Palladium-Catalyzed Cross-Coupling

- Reagents: Aryl halide (e.g., 3-bromophenyl) and a suitable piperidine derivative with a reactive site.

- Catalyst: Palladium complexes (e.g., Pd(PPh3)4).

- Conditions: Elevated temperatures (~80°C), base (e.g., potassium carbonate).

- Patent CN114044783A details a route involving bromination of phenyl intermediates followed by coupling with the piperidine core.

- The use of NBS (N-bromosuccinimide) under controlled low-temperature conditions (<5°C) to brominate phenyl compounds, followed by coupling, has been demonstrated.

Final Functionalization and Purification

-

- Techniques include column chromatography, recrystallization, or solvent extraction.

- Purity is confirmed via NMR, HRMS, and melting point analysis.

Notes on Yield & Optimization:

- Reaction parameters such as molar ratios, temperature, and solvent choice critically influence yield and stereoselectivity.

- The use of inexpensive reagents like phenylmagnesium halides and common solvents (ethanol, methanol) makes the process scalable.

Data Summary Table: Preparation Methods

| Step | Method Description | Reagents & Conditions | Typical Yield | References |

|---|---|---|---|---|

| 1 | N-Protected 3-piperidone + Phenylmagnesium halide | THF, 0–5°C, 8–16h | 70–85% | CN114044783A |

| 2 | Elimination & Hydrogenation | Alcohol solvents, Pd/C, H2 | >90% | WO2019165981A1 |

| 3 | Bromination & Coupling | NBS, Pd catalysis, low temp | Variable | CN114044783A |

| 4 | Purification | Chromatography | High purity | Various |

Chemical Reactions Analysis

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, phenyl derivatives, and substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research indicates that 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine exhibits significant analgesic properties, making it a candidate for pain management therapies. Studies have shown that compounds with similar piperidine structures can interact with opioid receptors, providing insights into their potential as analgesics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of piperidine derivatives were synthesized and tested against various bacterial strains. The structure-activity relationship (SAR) studies revealed that modifications in the piperidine ring significantly influenced antibacterial efficacy. For instance, derivatives with specific substitutions showed enhanced activity against resistant strains of Streptococcus pneumoniae and Staphylococcus aureus .

Pharmacology

CNS Effects

In pharmacological studies, 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine has been investigated for its central nervous system (CNS) effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Preliminary data indicate that the compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Case Studies

A notable case study involved the evaluation of this compound's effects on neurodegenerative models. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines, suggesting neuroprotective properties. These findings align with ongoing research into piperidine derivatives as therapeutic agents for conditions like Alzheimer's disease .

Material Science

Polymer Development

Beyond biological applications, 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine has been explored in material science, particularly in the development of polymers. Its ability to act as a monomer in polymerization processes allows for the creation of materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices can improve their resilience and functionality .

Data Tables

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Aromatic Substitution : The 3-bromophenyl group in the target compound may enhance receptor affinity compared to phenyl or thienyl analogs due to halogen-mediated hydrophobic interactions. However, bromine’s electron-withdrawing effect could reduce binding stability relative to sulfur-containing thienyl groups .

- Piperidine Modifications : 4-Methyl substitution reduces potency in PCP analogs but may improve selectivity in other contexts (e.g., antibacterial or anticholinergic activities) .

Therapeutic and Toxicological Comparisons

- Ataxia and Lethality: PCP analogs with piperidine rings exhibit dose-dependent ataxia and lethality, primarily via NMDA receptor antagonism.

- Antibacterial Activity : 4-Methylpiperidine derivatives with sulfamoyl and oxadiazole groups (e.g., compounds from ) show moderate antibacterial effects, suggesting that the target compound’s bromophenyl-ethyl motif could be optimized for antimicrobial applications .

- Metabolic Stability : Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl in ) exhibit longer half-lives, implying that the bromophenyl-ethyl group might require structural tweaks to enhance metabolic stability .

Biological Activity

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine is a compound that has garnered attention for its biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₆BrN and a molecular weight of approximately 254.17 g/mol. Its structure features a piperidine ring with a bromophenyl substituent and a methyl group, which contributes to its unique chemical properties. The presence of the bromine atom enhances its interaction with biological systems, making it an interesting candidate for further study in drug development.

Biological Activity

Research indicates that 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine exhibits significant biological activity, particularly as:

- Analgesic Agent : The compound shows potential as an analgesic, influencing pain perception through interactions with neurotransmitter systems.

- Anti-inflammatory Agent : It may also possess anti-inflammatory properties, suggesting applications in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

A comparison of 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine with structurally similar compounds reveals its unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylpiperidine | Piperidine ring with a methyl group | Commonly used as a solvent and reagent |

| 3-Bromophenylpiperazine | Piperazine ring with a bromophenyl group | Exhibits different biological activity |

| 4-Bromophenyl-1-methylpiperidine | Similar structure but with a methyl group | Potential use in anti-anxiety medications |

| 1-(3-Chlorophenyl)ethyl-4-methylpiperidine | Chlorine instead of bromine | May exhibit different reactivity and biological effects |

The distinct combination of the bromination and piperidine structure in 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine enhances its biological activity compared to other similar compounds, potentially leading to novel therapeutic applications.

Neuropharmacological Studies

A study investigating various piperidine derivatives highlighted the analgesic properties of compounds similar to 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine. In ex vivo models, these derivatives demonstrated significant efficacy in blocking pain responses, indicating their potential utility in pain management therapies .

Cancer Therapy Potential

Recent research has explored the anticancer activity of piperidine derivatives, including those structurally related to 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine. Some studies reported enhanced cytotoxicity against specific cancer cell lines, suggesting that modifications to the piperidine structure could improve therapeutic outcomes .

Q & A

Q. What synthetic methodologies are most effective for producing 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine, and how can reaction efficiency be assessed?

Answer:

- Multi-Step Synthesis : A common approach involves alkylation of 4-methylpiperidine with 1-(3-bromophenyl)ethyl halides under basic conditions (e.g., K₂CO₃/DMF). Alternative routes may employ reductive amination or Grignard reactions for side-chain incorporation .

- Efficiency Metrics : Monitor yield (gravimetric analysis), purity (HPLC/GC-MS), and selectivity (NMR for regiochemical control). For example, HPLC methods using sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) can resolve intermediates and final products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR for structural confirmation (e.g., distinguishing piperidine ring protons from bromophenyl resonances).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₉BrN).

- HPLC : Utilize C18 columns with UV detection (λ = 254 nm) for purity assessment. Impurity profiling may follow pharmacopeial guidelines, such as those for related piperidinium salts .

Q. What biological screening strategies are suitable for preliminary evaluation of its pharmacological potential?

Answer:

- In Vitro Assays : Target receptor binding studies (e.g., dopamine or serotonin receptors) using radioligand displacement assays.

- ADME Profiling : Microsomal stability tests (liver microsomes) and Caco-2 cell permeability assays to predict bioavailability. Piperidine derivatives often require optimization of logP values (<5) to balance lipophilicity and solubility .

Advanced Research Questions

Q. How can computational chemistry guide the rational design of derivatives with enhanced target selectivity?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to biological targets (e.g., GPCRs). Compare with structurally similar compounds, such as 4-benzylpiperidine derivatives, to identify critical interactions .

- Quantum Chemical Calculations : Employ density functional theory (DFT) to optimize geometries and calculate electrostatic potential maps, aiding in substituent placement for improved affinity .

Q. What experimental design principles resolve contradictions in reported biological activity data?

Answer:

- Factorial Design : Apply 2^k factorial experiments to isolate variables (e.g., solvent polarity, temperature) affecting reaction outcomes. For instance, optimize Suzuki-Miyaura cross-coupling steps by varying Pd catalyst loading and ligand ratios .

- Meta-Analysis : Statistically reconcile conflicting bioactivity data (e.g., IC₅₀ values) using ANOVA to account for variability in assay conditions (pH, cell lines) .

Q. How can reaction engineering principles improve scalability while minimizing byproducts?

Answer:

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., alkylation). Monitor in-line via FTIR for real-time impurity detection.

- Membrane Technologies : Implement solvent-resistant nanofiltration (SRNF) to recycle catalysts and remove low-MW impurities, as applied in piperidine-based API synthesis .

Methodological and Data Analysis Questions

Q. What statistical frameworks are recommended for optimizing synthetic pathways?

Answer:

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, reagent stoichiometry) to maximize yield. Central composite designs (CCD) are ideal for non-linear optimization .

- Design of Experiments (DoE) : Prioritize parameters using Plackett-Burman screening before full optimization, reducing experimental runs by 50–70% .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Analyze degradation products via LC-MS and compare with stability-indicating methods from pharmacopeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.